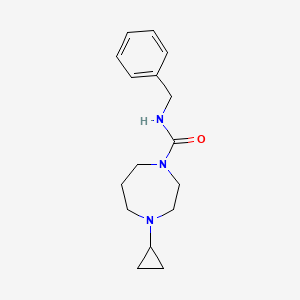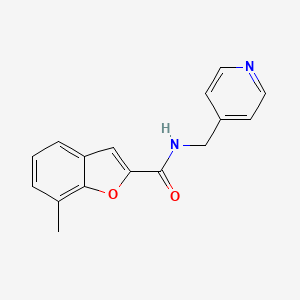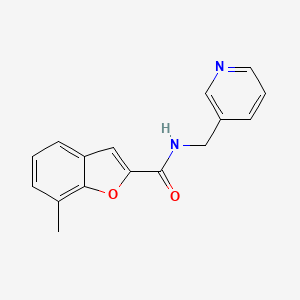
3-Quinolin-8-ylsulfanylazepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolin-8-ylsulfanylazepan-2-one is a heterocyclic compound that features a quinoline moiety fused with an azepane ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The quinoline structure is known for its presence in various bioactive molecules, making this compound a promising candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolin-8-ylsulfanylazepan-2-one typically involves the formation of the quinoline ring followed by the introduction of the azepane moiety. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst to form the quinoline ring.
Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent such as nitrobenzene to form the quinoline ring.
Pfitzinger Reaction: This involves the reaction of isatin with a ketone in the presence of a base to form the quinoline ring.
Once the quinoline ring is formed, the azepane moiety can be introduced through nucleophilic substitution reactions, often using thiol reagents to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. Techniques such as continuous flow chemistry and the use of green chemistry principles (e.g., solvent-free reactions, microwave-assisted synthesis) can be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Quinolin-8-ylsulfanylazepan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Quinolin-8-ylsulfanylazepan-2-one involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. The sulfanyl group may enhance the compound’s ability to interact with specific enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
3-Quinolin-8-ylsulfanylazepan-2-one can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound with a simpler structure.
Quinoxaline: A related heterocyclic compound with a different ring structure.
The uniqueness of this compound lies in its combination of the quinoline and azepane moieties, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
3-quinolin-8-ylsulfanylazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15-13(7-1-2-9-17-15)19-12-8-3-5-11-6-4-10-16-14(11)12/h3-6,8,10,13H,1-2,7,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGYJKSCIRFUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)SC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-methylmorpholin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7535676.png)
![4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7535682.png)

![2-(cyclohexylmethyl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7535691.png)
![N-[(4-methylmorpholin-2-yl)methyl]-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7535701.png)
![2-[(4-Cyclopropyl-1,4-diazepan-1-yl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B7535708.png)

![1-(2-methoxyphenyl)-N-[(4-methylmorpholin-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7535719.png)
![1-[4-(2-Morpholin-4-ylethyl)piperidin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7535724.png)
![(4-Chloro-2-methoxyphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535729.png)
![(2-Methylsulfonylphenyl)-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone](/img/structure/B7535731.png)
![4-Methyl-3-[3-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]-3-oxopropyl]-1,3-thiazol-2-one](/img/structure/B7535734.png)


